3'-Nitropropiophenone
Overview
Description
3'-Nitropropiophenone is a chemical compound that has been synthesized in the laboratory through a nitration reaction using a mixture of sulfuric acid (H2SO4) and nitric acid (HNO3). The reaction conditions that optimize the yield of 3'-Nitropropiophenone involve specific ratios of the acids and controlled low temperatures. The product's identity was confirmed through infrared (IR) spectroscopy and proton nuclear magnetic resonance (1H NMR) spectroscopy, indicating a successful nitration of propiophenone to yield the nitro derivative .
Synthesis Analysis
The synthesis of 3'-Nitropropiophenone is achieved by nitrating propiophenone with a mixture of sulfuric and nitric acids. The process is optimized by maintaining the acid to propiophenone ratio at 5.0 to 5.5 for H2SO4 and 1.2 to 1.3 for HNO3, with the reaction temperature kept between -10 and -5°C. This method reduces side reactions, such as oxidation, and simplifies the isolation and purification of the product. The yield of 3'-Nitropropiophenone can reach up to 80% under these conditions .
Molecular Structure Analysis
The molecular structure of 3'-Nitropropiophenone was characterized using IR and 1H NMR spectroscopy. These techniques confirmed the presence of the nitro group and the overall structure of the molecule. The IR spectrum would typically show characteristic nitro group absorptions, while the 1H NMR spectrum would provide information on the hydrogen atoms' environment in the molecule, confirming the substitution pattern on the aromatic ring .
Chemical Reactions Analysis
3'-Nitropropiophenone can undergo various chemical reactions due to the presence of the nitro group and the ketone functionality. For instance, it can participate in condensation reactions, as seen in the base-catalyzed condensation of o-nitropropiophenone, which yields several products with complex structures . The nitro group also makes the compound a potential precursor for further chemical transformations, such as reduction reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3'-Nitropropiophenone are influenced by the presence of the nitro group, which is an electron-withdrawing group. This group affects the compound's reactivity and stability. The low-temperature conditions during synthesis suggest that the compound may be sensitive to higher temperatures or harsh conditions. The IR and 1H NMR data provide insight into the compound's molecular vibrations and the chemical environment of its protons, respectively, which are essential for understanding its reactivity and interactions with other molecules .
Relevant Case Studies
While there are no direct case studies involving 3'-Nitropropiophenone, related compounds such as 3-nitropropionic acid have been extensively studied for their biological effects. 3-Nitropropionic acid is known to be a potent inhibitor of succinate dehydrogenase, leading to neurotoxic effects and has been used as a model compound to study neurodegenerative diseases like Huntington's disease . These studies provide a context for understanding the potential biological implications of structurally related nitro compounds, including 3'-Nitropropiophenone.
Scientific Research Applications
Neuroprotective Effects of Curcumin and Piperine
Curcumin, a natural polyphenol, has been reported to possess neuroprotective activity by decreasing oxidative stress. A study showed that the neuroprotective effect of curcumin is enhanced in the presence of piperine against 3-Nitropropionic acid (3-NP) induced neurotoxicity in rats, which is a model for Huntington’s disease (Singh, Jamwal, & Kumar, 2015).
Chemical Reactions and Product Formation
Research on the base-catalyzed condensation of o-nitropropiophenone has led to the formation of various compounds, contributing to the understanding of reaction mechanisms and product formation in organic chemistry (Sakan, Hayashi, & Miwa, 1972).
Synthesis and Characterization
The synthesis and structure characterization of 3'-Nitropropiophenone have been studied, providing insights into efficient synthesis methods and conditions, which is important for its use in further research and applications (Li Hao, 2010).
Vibrational Spectroscopy Analysis
Vibrational spectroscopy investigations using ab initio and density functional theory on 3'-Nitropropiophenone have been conducted to understand its molecular structure and properties, which are crucial for its application in various scientific fields (Udhayakala, Seshadri, Rajendiran, & Gunasekaran, 2010).
Safety And Hazards
According to the safety data sheet, if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . If swallowed, rinse mouth with water . It is not classified as a hazardous substance or mixture .
properties
IUPAC Name |
1-(3-nitrophenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPOTMOYDHRALZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169758 | |
Record name | 3'-Nitropropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Nitropropiophenone | |
CAS RN |
17408-16-1 | |
Record name | 1-(3-Nitrophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17408-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Nitropropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017408161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17408-16-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142328 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3'-Nitropropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-nitropropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.653 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3'-NITROPROPIOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H7AZ76A5R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.